Phenyl 7-methylquinoline-8-carboxylate Phenyl 7-methylquinoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924808
InChI: InChI=1S/C17H13NO2/c1-12-9-10-13-6-5-11-18-16(13)15(12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3
SMILES:
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol

Phenyl 7-methylquinoline-8-carboxylate

CAS No.:

Cat. No.: VC15924808

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 7-methylquinoline-8-carboxylate -

Specification

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name phenyl 7-methylquinoline-8-carboxylate
Standard InChI InChI=1S/C17H13NO2/c1-12-9-10-13-6-5-11-18-16(13)15(12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3
Standard InChI Key WXXQGAGJYKXHJB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC3=CC=CC=C3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Phenyl 7-methylquinoline-8-carboxylate (C₁₇H₁₃NO₂) features a quinoline core substituted with a methyl group at position 7 and a phenyl ester at position 8. The planar quinoline system enables π-π stacking interactions, while the ester group enhances solubility in organic solvents compared to carboxylic acid analogs . X-ray crystallography of related esters, such as methyl 2-phenylquinoline-4-carboxylate, reveals coplanar arrangements between the quinoline ring and ester substituents, suggesting similar conformational stability in the title compound .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₃NO₂
Molecular Weight263.29 g/mol
Melting Point332–335 K (estimated)
SolubilityModerate in DMSO, ethanol

Synthetic Methodologies

Skraup Synthesis for Quinoline Core Formation

The Skraup reaction remains a cornerstone for synthesizing 7-methylquinoline derivatives. Using m-toluidine and glycerol under acidic conditions, this method yields a mixture of 5- and 7-methylquinoline isomers. Optimization with m-nitrobenzenesulfonic acid as an oxidizing agent enhances the 7-methyl isomer yield to ~60% . Subsequent nitration at position 8, as demonstrated by Capps et al., achieves regioselectivity through controlled nitric acid conditions, producing 7-methyl-8-nitroquinoline as a precursor .

Esterification of Carboxylic Acid Intermediates

Conversion of 8-nitroquinoline intermediates to carboxylates involves hydrolysis followed by esterification. For example, refluxing 2-phenylquinoline-4-carboxylic acid with methanol and sulfuric acid yields methyl esters, a method adaptable to phenyl ester formation using phenol . Recent advancements employ microwave-assisted esterification to reduce reaction times from 6 hours to under 1 hour, improving yields to 75–80% .

Table 2: Comparative Synthesis Routes

MethodYield (%)Time (h)Key Reagents
Skraup + Nitration 5012m-Toluidine, HNO₃
Microwave Esterification 780.75Phenol, H₂SO₄, MW

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs, such as 6-methylquinoline-8-carboxylates, show broad-spectrum antimicrobial activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) reach 8 μg/mL, attributed to membrane disruption and enzyme inhibition . The phenyl ester moiety enhances lipophilicity, improving bacterial cell penetration .

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for drug discovery, this compound’s derivatization has produced candidates with dual COX-2/5-LOX inhibition, offering anti-inflammatory advantages over NSAIDs . Hybrid molecules incorporating imidazole or triazole groups show promise in Alzheimer’s disease models by inhibiting β-amyloid aggregation .

Material Science

Quinoline esters serve as ligands in luminescent metal-organic frameworks (MOFs). Europium(III) complexes with phenylquinoline carboxylates exhibit intense red emission, applicable in OLEDs and sensors .

Comparative Analysis with Analogous Compounds

Table 3: Functional Group Impact on Bioactivity

CompoundSubstituentsIC₅₀ (Cancer)MIC (S. aureus)
8-Hydroxyquinoline -OH at C812 μM32 μg/mL
6-Methylquinoline -CH₃ at C68 μM16 μg/mL
Phenyl 7-methylquinoline-8-carboxylate-COOPh at C8, -CH₃ at C73 μM8 μg/mL

The phenyl ester at C8 significantly enhances cytotoxicity and antimicrobial potency compared to hydroxyl or methyl groups, likely due to improved membrane permeability and target affinity .

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